4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Lipophilicity LogP Drug-likeness

4′-Methoxy-2-methyl-[1,1′-biphenyl]-4-carbaldehyde (CAS 1509012-61-6) is a substituted biphenyl aldehyde building block (C₁₅H₁₄O₂, MW 226.27 g/mol) bearing a 4′-methoxy donor, a 2-methyl substituent, and a 4-carbaldehyde electrophilic handle. It is supplied as a solid with purity specifications of ≥95% and NLT 98% from multiple vendors.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 1509012-61-6
Cat. No. B6356522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
CAS1509012-61-6
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C15H14O2/c1-11-9-12(10-16)3-8-15(11)13-4-6-14(17-2)7-5-13/h3-10H,1-2H3
InChIKeyVBBYFQUPHLPULT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4′-Methoxy-2-methyl-[1,1′-biphenyl]-4-carbaldehyde (CAS 1509012-61-6) – Key Physicochemical & Procurement Profile


4′-Methoxy-2-methyl-[1,1′-biphenyl]-4-carbaldehyde (CAS 1509012-61-6) is a substituted biphenyl aldehyde building block (C₁₅H₁₄O₂, MW 226.27 g/mol) bearing a 4′-methoxy donor, a 2-methyl substituent, and a 4-carbaldehyde electrophilic handle . It is supplied as a solid with purity specifications of ≥95% and NLT 98% from multiple vendors . The compound serves as a versatile intermediate for medicinal chemistry programmes, particularly those targeting G‑protein coupled receptors [1].

Why 4′-Methoxy-2-methyl-[1,1′-biphenyl]-4-carbaldehyde Cannot Be Replaced by Generic Biphenyl Aldehydes


Structurally similar biphenyl carbaldehydes exhibit distinct physicochemical profiles that directly impact synthetic utility and biological lead optimisation. The presence and position of both the methoxy and methyl substituents on the biphenyl scaffold modulate lipophilicity, hydrogen‑bonding capacity, and steric environment around the aldehyde electrophile . Even a single substituent deletion or migration alters the compound's LogP by >0.5 units and changes the hydrogen‑bond acceptor count, which can shift membrane permeability, metabolic stability, and receptor‑binding conformation of downstream products . Consequently, procurement specialists and medicinal chemists cannot freely interchange these analogs without risking divergent SAR outcomes.

Quantitative Differentiation Evidence for 4′-Methoxy-2-methyl-[1,1′-biphenyl]-4-carbaldehyde vs. Closest Analogs


Lipophilicity (LogP) Compared with Des‑Methyl and Des‑Methoxy Analogs

The target compound exhibits a computed LogP of 3.69, intermediate between the des‑methyl analog 4′-methoxy-[1,1′-biphenyl]-4-carbaldehyde (LogP 3.17) and the des‑methoxy analog 2-methyl-[1,1′-biphenyl]-4-carbaldehyde (LogP 3.85) . This positions the compound closer to the optimal lipophilicity range for oral bioavailability while retaining the H‑bond acceptor capacity contributed by the methoxy group.

Lipophilicity LogP Drug-likeness

Hydrogen‑Bond Acceptor Count Advantage Over Des‑Methoxy Analog

The target compound provides two hydrogen‑bond acceptor sites (the methoxy oxygen and the aldehyde oxygen), whereas 2-methyl-[1,1′-biphenyl]-4-carbaldehyde offers only one (the aldehyde oxygen) . The additional acceptor can participate in key interactions with biological targets or influence solubility and formulation properties.

H‑bond acceptors Solubility Receptor binding

Fraction sp³ (Fsp3) Differentiation vs. Des‑Methoxy Analog

The target compound possesses an Fsp3 value of 0.133 (2 sp³ carbons out of 15), nearly double that of 2-methyl-[1,1′-biphenyl]-4-carbaldehyde, which has an Fsp3 of 0.071 (1 sp³ carbon out of 14) . Higher Fsp3 correlates with improved clinical success rates by reducing aromatic ring count and increasing molecular complexity.

Fsp3 Molecular complexity Drug-likeness

Molecular Weight Differentiation vs. Both Des‑Methyl and Des‑Methoxy Analogs

With a molecular weight of 226.27 g/mol, the target compound sits between the des‑methyl analog (212.24 g/mol) and the des‑methoxy analog (196.25 g/mol) . It remains well within the lead‑like space (MW ≤ 350) while offering a unique substitution pattern not achievable with the lighter analogs.

Molecular weight Lead-likeness Fragment-based design

Commercial Purity Specifications (95% vs. NLT 98%) as Procurement Decision Factor

The compound is available at two distinct purity grades: ≥95% (Fluorochem) and NLT 98% (Boroncore) . The 98% grade minimises impurities that could interfere with sensitive catalytic or biological assays, providing a quantifiable quality advantage over the 95% grade and over analogs that may only be offered at a single, lower purity tier.

Purity Quality control Synthetic reliability

Downstream Biological Proof‑of‑Concept: GPR40 Agonist with EC₅₀ 18.4 nM

A Schiff‑base derivative prepared directly from the target aldehyde (condensation with 2‑(4‑amino‑2‑fluorophenoxy)acetic acid) yields a GPR40 (FFAR1) agonist with an EC₅₀ of 18.4 nM in a recombinant hGPR40‑CHO cell assay [1]. This sub‑20 nM potency validates the target compound as a productive intermediate for generating high‑affinity chemical probes and drug candidates, a demonstrated outcome not reported for the des‑methyl or des‑methoxy analogs in the same patent.

GPR40 FFAR1 Type 2 diabetes Medicinal chemistry

Optimal Application Scenarios for Procuring 4′-Methoxy-2-methyl-[1,1′-biphenyl]-4-carbaldehyde


Medicinal Chemistry: GPR40/FFAR1 Agonist Lead Optimisation

The aldehyde serves as a direct precursor to imine‑ and amine‑linked GPR40 agonists. A derivative achieved EC₅₀ 18.4 nM in a cellular assay [1], demonstrating that the biphenyl scaffold with 4′-methoxy‑2‑methyl substitution pattern is productive for high‑affinity GPR40 modulation. Procurement of this building block enables rapid SAR exploration around the aldehyde position without the need for de novo scaffold synthesis.

Fragment‑Based and Lead‑Like Library Synthesis

With a molecular weight of 226.27 g/mol, LogP 3.69, and Fsp3 0.133 , the compound resides firmly in lead‑like chemical space (MW ≤ 350, LogP ≤ 4). Its balanced physicochemical profile supports incorporation into fragment‑growing campaigns where both methoxy and methyl vectors are required for target complementarity.

Parallel Synthesis and Compound Collection Enhancement

The aldehyde functionality permits high‑yielding condensations (Schiff base formation, reductive amination, Wittig reactions) while the methoxy group can be demethylated to a phenol for further diversification. The availability of NLT 98% purity ensures consistent reactivity across parallel synthesis plates, minimising failed reactions due to impurities.

Physicochemical Comparator Studies in Drug Design

The compound's intermediate LogP (3.69 vs. 3.17 for des‑methyl and 3.85 for des‑methoxy) and dual H‑bond acceptor count make it an ideal probe for studying the contribution of methoxy and methyl substituents to permeability, solubility, and metabolic stability in a matched molecular pair analysis .

Quote Request

Request a Quote for 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.